Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and benzene rings are aromatic, meaning they have a special stability due to delocalized electrons. The thiazepane ring is not aromatic but is still a significant part of the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Again, without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Chemical Properties
Diels–Alder and Dehydration Reactions for Benzoic Acid Synthesis : Research has explored routes to benzoic acid starting from furan—derived from hemicellulose—and methyl acrylate, using Diels–Alder and dehydration reactions. This method demonstrates high yield and minimal side reactions, showcasing a potential route for the synthesis of complex molecules including those similar to "Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate" (Mahmoud et al., 2015).
Polar Cycloaddition Reactions : Polar cycloaddition reactions involving 2-Benzothiopyrylium salts and conjugated dienes have been studied, leading to the formation of benzo-fused bicyclic sulfonium salts. This research could provide insight into the synthetic pathways applicable to sulfur-containing compounds like the subject chemical (Shimizu et al., 1995).
Material Science and Optoelectronics
Furan and Benzochalcogenodiazole-based Polymers : The development of furan and benzochalcogenodiazole-based monomers for electrochemical polymerization highlights the importance of furan derivatives in creating materials with potential optoelectronic applications. Such research may indirectly suggest the utility of "this compound" in material science (İçli-Özkut et al., 2013).
Pharmacological Research
Antiproliferative Activity : Studies on the synthesis and antiproliferative activity of novel compounds, such as thiazolidine-diones, against human cancer cell lines might provide a contextual framework for the potential pharmacological applications of structurally complex molecules like "this compound". Although not directly related, these investigations into the medicinal chemistry of sulfur and furan-containing compounds could hint at possible therapeutic areas of interest (Chandrappa et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOCTASIJGJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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